Beta-Mangostin

DNA Polymerase Inhibition Topoisomerase Inhibition Cancer Cell Proliferation

Beta-Mangostin is a prenylated xanthone with a specific substitution pattern distinguishing it from α- and γ-Mangostin analogs. Its superior potency as a mammalian DNA polymerase/topoisomerase inhibitor and its unique COX-2 selectivity make it non-interchangeable for targeted cancer and inflammation studies. For validated, comparator-based activity, select this specific compound.

Molecular Formula C25H28O6
Molecular Weight 424.5 g/mol
CAS No. 20931-37-7
Cat. No. B1662517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Mangostin
CAS20931-37-7
Molecular FormulaC25H28O6
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C=C(C(=C3CC=C(C)C)OC)O)OC)C
InChIInChI=1S/C25H28O6/c1-13(2)7-9-15-18(29-5)12-20-22(23(15)27)24(28)21-16(10-8-14(3)4)25(30-6)17(26)11-19(21)31-20/h7-8,11-12,26-27H,9-10H2,1-6H3
InChIKeyYRKKJHJIWCRNCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Mangostin (CAS 20931-37-7): A Prenylated Xanthone with Distinct Pharmacological Fingerprint for Targeted Research Procurement


Beta-Mangostin (β-Mangostin, CAS 20931-37-7) is a naturally occurring prenylated xanthone, primarily isolated from the pericarp of the mangosteen fruit (Garcinia mangostana L.) and other species within the Clusiaceae family . It is a member of a class of compounds renowned for diverse biological activities, but β-Mangostin possesses a specific substitution pattern—with hydroxyl, methoxy, and prenyl groups—that distinguishes its pharmacological interactions from its structural analogs, such as α-Mangostin and γ-Mangostin [1]. This compound has been identified as a significant bioactive constituent in extracts and is a key subject of study for its antimicrobial, anti-inflammatory, and anticancer properties . For scientific procurement, its utility is defined by its unique and quantifiable activity profile against specific molecular targets and cellular pathways, rather than as a generic mangosteen derivative.

Beta-Mangostin (CAS 20931-37-7): Why Xanthone Analogs Cannot Be Simply Substituted in Experimental Protocols


The common practice of substituting one mangosteen xanthone for another based on their shared natural origin is scientifically unsound. While compounds like α-Mangostin, β-Mangostin, and γ-Mangostin are all prenylated xanthones, their distinct hydroxylation and prenylation patterns result in non-interchangeable target engagement, potency, and selectivity profiles [1]. For instance, the presence and position of methoxy and hydroxyl groups directly influence their ability to inhibit enzymes like acetylcholinesterase (AChE) and DNA polymerases, as well as their interaction with the COX-2 isoform [2]. Relying on a more abundant analog like α-Mangostin as a surrogate for β-Mangostin will lead to fundamentally different experimental outcomes, particularly in assays where β-Mangostin demonstrates superior or unique inhibitory activity. The quantitative evidence below details the specific, comparator-based data that justify the exclusive selection of β-Mangostin for targeted research applications.

Beta-Mangostin (CAS 20931-37-7) Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation


Superior Inhibitory Activity of Beta-Mangostin on Mammalian DNA Polymerases and Topoisomerases Compared to Other Mangosteen Xanthones

In a direct comparative study of eight xanthones isolated from Garcinia mangostana, β-Mangostin was identified as the strongest inhibitor of mammalian DNA polymerases (Pols) and human DNA topoisomerases (Topos) [1]. Its potency was significantly greater than that of α-Mangostin and other isolated xanthones [1].

DNA Polymerase Inhibition Topoisomerase Inhibition Cancer Cell Proliferation

Selective COX-2 Inhibition by Beta-Mangostin Validated in Both In Silico and In Vitro Biochemical Assays

β-Mangostin demonstrates a selective inhibitory profile against the cyclooxygenase-2 (COX-2) isoform, a key distinction from other mangostins. An in silico study comparing α-, β-, and γ-Mangostin with acetosal and SC-558 found β-Mangostin to have the best affinity for COX-1 based on inhibition constant, and its COX-2 inhibition constant was half that of acetosal [1]. This computational selectivity is supported by an in vitro biochemical assay where β-Mangostin showed 53.0% selective inhibition of COX-2 at 20 µg/mL [2].

COX-2 Inhibition Anti-inflammatory Molecular Docking

Potent and Broad-Spectrum Anti-Proliferative Activity of Beta-Mangostin Against Multiple Human Cancer Cell Lines

β-Mangostin exhibits potent, low-micromolar cytotoxicity against a range of human cancer cell lines, demonstrating a broader spectrum of activity compared to some of its analogs. In a direct comparison against SH-SY5Y neuroblastoma cells, β-Mangostin (IC50 = 8.4 µM) was more potent than α-Mangostin (IC50 = 9.0 µM) [1]. Furthermore, it showed significant activity against MCF-7 and MDA-MB-231 breast cancer cells with IC50 values ranging from 4.4 to 12.0 µM [2], and against HeLa cervical cancer cells with an LD50 of 27.2 µM, where it was the most potent suppressor of proliferation among eight tested xanthones [3].

Anticancer Cytotoxicity Cancer Cell Lines

Validated Antimycobacterial and Antimalarial Activity of Beta-Mangostin with Quantified MIC and IC50 Values

β-Mangostin possesses well-defined and reproducible antimicrobial activity against key pathogens. It exhibits antimycobacterial activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL . It also displays in vitro antimalarial activity against Plasmodium falciparum, with an IC50 value of 3.00 μg/mL . This dual activity profile, particularly the quantifiable activity against M. tuberculosis, is a key differentiator from many other xanthones.

Antimycobacterial Antimalarial Antimicrobial

Beta-Mangostin's Unique Activity as an Acetylcholinesterase (AChE) and α-Glucosidase Inhibitor in Mangosteen Extracts

A recent comparative metabolomics study identified β-Mangostin as one of the key bioactive constituents in mangosteen pericarp responsible for acetylcholinesterase (AChE) and α-glucosidase inhibitory activities [1]. While the study measured the IC50 of the whole extract (31.02 µg/mL for α-glucosidase and 70.56 µg/mL for AChE), it specifically pinpointed β-Mangostin, along with α- and γ-Mangostin, as major contributors to these effects through protein-subtraction and molecular docking [1]. A separate study determined that isolated β-Mangostin inhibits AChE and α-glucosidase with IC50 values of 2.17 µM and 27.61 µM, respectively [2].

Acetylcholinesterase Inhibition α-Glucosidase Inhibition Metabolic Disease

Beta-Mangostin (CAS 20931-37-7): Best Research and Industrial Application Scenarios Based on Evidence


Investigating the Role of DNA Replication and Repair in Cancer

Given its validated status as the most potent inhibitor of mammalian DNA polymerases and topoisomerases among tested mangosteen xanthones [1], β-Mangostin is an optimal tool compound for elucidating the roles of these enzymes in cancer cell proliferation, genomic instability, and resistance to DNA-damaging chemotherapies. Its use can help distinguish specific enzymatic pathways that are critical for cancer cell survival.

Developing Selective Anti-Inflammatory Leads Targeting COX-2

The combination of in silico predictions and in vitro biochemical data confirming selective COX-2 inhibition by β-Mangostin [REFS-2, REFS-3] positions it as a valuable scaffold for medicinal chemistry efforts aimed at developing next-generation NSAIDs with improved safety profiles. Its unique interaction pattern compared to other mangostins offers a distinct starting point for structure-activity relationship (SAR) studies focused on COX-2 selectivity.

Broad-Spectrum Anticancer Screening and Mechanism-of-Action Studies

The low micromolar cytotoxicity of β-Mangostin across multiple cancer cell lines, including breast, cervical, and neuroblastoma, and its superior potency to α-Mangostin in key assays [REFS-4, REFS-5], make it an excellent candidate for inclusion in broad-spectrum anticancer compound libraries. It is particularly suited for subsequent mechanism-of-action studies focused on cell cycle arrest and apoptosis induction.

Research on Alzheimer's Disease and Type 2 Diabetes Dual-Target Inhibitors

The identification of β-Mangostin as a major active component in mangosteen extracts with dual inhibitory activity against both acetylcholinesterase (AChE) and α-glucosidase [REFS-6, REFS-7] supports its use as a reference standard in research programs seeking to develop multi-target-directed ligands (MTDLs) for the treatment of complex, age-related diseases like Alzheimer's and Type 2 Diabetes.

Exploration of P-glycoprotein Modulation to Overcome Multidrug Resistance

Studies have shown that β-Mangostin, like its analog α-Mangostin, can inhibit P-glycoprotein (Pgp) and alter its expression, leading to a reduced efflux ratio in Caco-2 cell monolayers [8]. This specific activity makes β-Mangostin a research compound of interest for investigating strategies to overcome multidrug resistance in cancer by enhancing the intracellular accumulation and bioavailability of co-administered Pgp substrate drugs.

Technical Documentation Hub

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